molecular formula C18H21NOS B2628470 (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide CAS No. 329778-74-7

(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide

Cat. No.: B2628470
CAS No.: 329778-74-7
M. Wt: 299.43
InChI Key: ZPCVZBTWGPUNFI-MDZDMXLPSA-N
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Description

(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isobutylphenyl group, a thienylmethyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide typically involves the reaction of 4-isobutylbenzaldehyde with 2-thienylmethylamine in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • (E)-3-(4-isobutylphenyl)-N-(2-furylmethyl)-2-propenamide
  • (E)-3-(4-isobutylphenyl)-N-(2-pyridylmethyl)-2-propenamide
  • (E)-3-(4-isobutylphenyl)-N-(2-benzylmethyl)-2-propenamide

Comparison: (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study.

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14(2)12-16-7-5-15(6-8-16)9-10-18(20)19-13-17-4-3-11-21-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCVZBTWGPUNFI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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